molecular formula C9H9N3O2 B14516495 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- CAS No. 62774-73-6

1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl-

Cat. No.: B14516495
CAS No.: 62774-73-6
M. Wt: 191.19 g/mol
InChI Key: UJGUGJDBBXNJKD-UHFFFAOYSA-N
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Description

1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazine ring fused with a dione structure and a phenyl group attached to the tetrahydro ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with a suitable diketone, followed by cyclization to form the triazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione structure to a diol.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of tetrahydro-4-phenyl-1,2,4-triazine-3,6-diol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione: Similar structure with a thioxo group instead of a phenyl group.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A fused triazine-thiadiazine structure with different substituents.

    6-Aza-2-thiothymine: Contains a triazine ring with a thiothymine group.

Uniqueness: 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- is unique due to its specific combination of a triazine ring, dione structure, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62774-73-6

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-phenyl-1,2,4-triazinane-3,6-dione

InChI

InChI=1S/C9H9N3O2/c13-8-6-12(9(14)11-10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,14)

InChI Key

UJGUGJDBBXNJKD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NNC(=O)N1C2=CC=CC=C2

Origin of Product

United States

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